molecular formula C13H14N2O B2754140 2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile CAS No. 1808493-60-8

2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile

Cat. No.: B2754140
CAS No.: 1808493-60-8
M. Wt: 214.268
InChI Key: MACYKTFYRZRUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile is a complex organic compound characterized by its unique structure, which includes a hydroxymethyl group, a phenyl ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-(hydroxymethyl)benzylamine with propargyl bromide under basic conditions to form the intermediate compound, which is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 2-({[4-(Carboxyphenyl)methyl}(prop-2-yn-1-yl)amino)acetonitrile.

    Reduction: Formation of 2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)ethylamine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)benzylamine: Shares the hydroxymethyl and phenyl groups but lacks the acetonitrile and prop-2-yn-1-yl groups.

    Propargylamine: Contains the prop-2-yn-1-yl group but lacks the phenyl and acetonitrile groups.

    Benzyl cyanide: Contains the phenyl and acetonitrile groups but lacks the hydroxymethyl and prop-2-yn-1-yl groups.

Uniqueness

2-({[4-(Hydroxymethyl)phenyl]methyl}(prop-2-yn-1-yl)amino)acetonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[4-(hydroxymethyl)phenyl]methyl-prop-2-ynylamino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-8-15(9-7-14)10-12-3-5-13(11-16)6-4-12/h1,3-6,16H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACYKTFYRZRUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)CC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.